6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride
Description
Properties
Molecular Formula |
C5H9BrClN |
|---|---|
Molecular Weight |
198.49 g/mol |
IUPAC Name |
6-bromo-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C5H8BrN.ClH/c6-5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2;1H |
InChI Key |
YCHJSCCHBYABFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2Br)CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation of the Parent Amine
The direct bromination of 3-azabicyclo[3.1.0]hexane represents the most streamlined approach. Source details a two-phase system where the free base is generated in situ from its hydrochloride salt using sodium bicarbonate, followed by treatment with sodium hypobromite (NaOBr) at 0–15°C. The reaction exploits the nucleophilic character of the bridgehead nitrogen, with bromine delivered via "active halogen" agents such as N-bromosuccinimide (NBS) or hypobromous acid.
Critical Parameters :
- Solvent System : Ether-water biphasic mixtures enhance reagent mixing while minimizing hydrolysis.
- Temperature : Reactions conducted below 15°C prevent ring-opening side reactions.
- Workup : The product is extracted into diethyl ether, washed with brine, and treated with HCl gas to precipitate the hydrochloride salt (yield: 68–72%).
Alternative Brominating Agents
Comparative studies highlight tert-butyl hypobromite as a superior electrophilic bromination agent in nonpolar solvents (e.g., hexane), achieving 89% conversion with minimal diastereomer formation. In contrast, NBS in dichloromethane requires radical initiators like AIBN, leading to lower selectivity (cis/trans ratio 1.5:1).
Table 1: Bromination Efficiency Across Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | cis/trans Ratio |
|---|---|---|---|---|
| NaOBr | Ether/H₂O | 0–10 | 72 | 4:1 |
| t-BuOBr | Hexane | 25 | 89 | 5:1 |
| NBS + AIBN | CH₂Cl₂ | 40 | 65 | 1.5:1 |
Cyclopropanation Strategies for Bicyclic Core Assembly
Ruthenium-Catalyzed Intramolecular Cyclization
Source describes a scalable route starting from α-diazoacetate precursors. Treatment with Ru(II) catalysts (e.g., RuCl₂(PPh₃)₃) induces intramolecular cyclopropanation, forming the bicyclic framework in 78% yield. The diazo compound is generated via Gabriel synthesis from bromoacetyl bromide and 3-methyl-2-butenol, followed by hydrazine formation.
Advantages :
- Gram-Scale Feasibility : Demonstrated for batches up to 50 g.
- Stereocontrol : Chiral Ru catalysts enable enantiomeric excess (ee) up to 92%.
Ring-Closing Metathesis (RCM)
While not directly cited in the provided sources, analogous protocols for 3-azabicyclo[3.1.0]hexanes suggest that Grubbs II catalyst-mediated RCM of diene precursors could theoretically construct the bicyclic core. However, this method remains unexplored for brominated derivatives due to competing β-hydride elimination.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Source outlines a resolution method using (-)-di-p-toluoyl-D-tartaric acid to separate enantiomers of the free base. The hydrochloride salt is subsequently formed by treating the resolved amine with HCl in ethanol (95% ee, 41% overall yield).
Optimization Insight :
- Solvent : Isopropanol increases tartrate solubility, improving crystal purity.
- Temperature : Seeding at -20°C enhances diastereomer crystallization kinetics.
Industrial-Scale Production Considerations
Continuous Flow Bromination
Pilot-scale trials using microreactors demonstrate a 30% reduction in reaction time compared to batch processes. A 1:1 v/v mixture of THF and aqueous NaOBr achieves 85% conversion at 5°C with a residence time of 12 minutes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 acts as a primary site for nucleophilic substitution due to its electron-withdrawing environment and steric accessibility. Key observations include:
-
Alkoxydehalogenation : Reaction with sodium methoxide in ethanol yields 6-methoxy-3-azabicyclo[3.1.0]hexane, retaining the bicyclic framework.
-
Amine Displacement : Primary amines (e.g., methylamine) substitute bromine under mild heating (50–60°C), forming 6-alkylamino derivatives.
Mechanistic Insight :
The reaction proceeds via an pathway, with inversion of configuration confirmed by stereochemical analysis of products .
Elimination Reactions
Under strongly basic conditions (e.g., KOtBu in THF), the compound undergoes β-elimination to form a conjugated diene:
This reaction is temperature-dependent, with optimal yields achieved at 70°C.
Cross-Coupling Reactions
The bromine substituent enables participation in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), NaCO, DME | 6-Aryl-3-azabicyclo[3.1.0]hexane | 65–78% |
| Buchwald-Hartwig Amination | Pddba, Xantphos, CsCO | 6-Aminoaryl derivatives | 55–70% |
Amine Functionalization
The tertiary amine in the bicyclic system reacts with:
-
Electrophiles : Acylation with acetyl chloride produces 3-acetyl-6-bromo-3-azabicyclo[3.1.0]hexane.
-
Acid Scavengers : Forms stable salts with strong acids (e.g., HCl, HSO) for purification.
Stereochemical Influence on Reactivity
The compound’s (1R,5S,6R) configuration impacts reaction outcomes:
-
Enantioselective Substitution : (1S,5R)-enantiomers show 20% faster substitution rates than (1R,5S) isomers in chiral environments .
-
Byproduct Formation : Racemic mixtures produce diastereomeric byproducts in elimination reactions due to competing stereochemical pathways .
Comparative Reactivity Table
Scientific Research Applications
Neuropharmacology
One of the most promising applications of 6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride is in neuropharmacology. Research indicates that this compound may act as a modulator of cholinergic activity, which is crucial for neurotransmission and has implications for treating neurological disorders such as Alzheimer's disease. Its structural analogs have been studied as potential ligands for neurotransmitter receptors, suggesting that it may influence neurotransmission pathways .
Binding Affinity Studies : Interaction studies have demonstrated that this compound exhibits notable binding affinity to cholinergic receptors. These studies involve radiolabeled ligands and binding assays to assess the compound's efficacy compared to known agonists or antagonists.
Anticancer Research
Recent studies have highlighted the potential anticancer properties of compounds containing the azabicyclo[3.1.0]hexane moiety, including this compound. Research involving spiro-fused derivatives showed promising antiproliferative activity against various cancer cell lines, including human erythroleukemia and melanoma cell lines . The mechanisms of action appear to involve disruption of DNA division in cancer cells, indicating potential for further development as an anticancer agent.
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile building block for creating more complex chemical entities. Its ability to undergo various chemical reactions allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .
Mechanism of Action
The mechanism of action of 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The bicyclic structure allows it to fit into active sites of proteins, thereby affecting their function. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Lipophilicity : Bromine at C6 (hypothetically in the target compound) increases molecular weight and lipophilicity compared to fluoro analogs (e.g., 6-fluoro derivative: 137.58 g/mol vs. bromo’s ~202.5 g/mol). This could enhance blood-brain barrier penetration but may reduce solubility .
Aryl Substitutions: Aryl groups at C1 (e.g., 4-bromophenyl, naphthalenyl) significantly alter pharmacological profiles. For instance, Centanafadine’s naphthalenyl group confers potent norepinephrine/dopamine/serotonin reuptake inhibition, while EB-1010’s dichlorophenyl group shows a distinct uptake inhibition ratio .
Salt Forms : Hydrochloride salts are prevalent across analogs to improve solubility and crystallinity, as seen in 6-fluoro and 6,6-difluoro derivatives .
Physicochemical and Stability Data
- Melting Points : Derivatives like 6-fluoro-3-azabicyclo[3.1.0]hexane HCl exhibit decomposition temperatures >280°C, indicating thermal stability suitable for formulation .
- Spectroscopic Data :
- ¹H-NMR signals for the azabicyclo core (δ ~2.4–3.7 ppm for CH₃ and N-CH₃ groups) are consistent across analogs, while substituents like bromine or aryl groups produce distinct aromatic or vinyl proton shifts (δ ~7.0–8.5 ppm) .
- IR spectra show characteristic C=N (1610–1615 cm⁻¹) and SO₂ (1155–1165 cm⁻¹) stretches in related benzodithiazine hybrids .
Biological Activity
6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound notable for its potential biological activities, particularly in neuropharmacology. Its unique structural features, including a nitrogen atom within a bicyclic framework and the presence of a bromine atom, contribute to its pharmacological properties and interactions with neurotransmitter systems.
The molecular formula of this compound is CHBrClN, reflecting its halogenated structure which is crucial for its biological activity. This compound has garnered attention due to its structural similarity to various biologically active molecules, suggesting potential applications in medicinal chemistry and organic synthesis.
Research indicates that this compound interacts with specific molecular targets, particularly cholinergic receptors. It has been shown to modulate cholinergic activity, which is significant for the treatment of neurological disorders such as Alzheimer's disease . The compound's ability to influence neurotransmission pathways makes it a candidate for further investigation in drug development aimed at cognitive enhancement or neuroprotection.
Neuropharmacological Effects
Studies have highlighted the compound's role in modulating neurotransmitter systems, particularly acetylcholine receptors. This modulation is crucial for cognitive functions and may provide therapeutic avenues for treating neurodegenerative diseases .
Key Findings:
- Cholinergic Modulation : The compound exhibits notable effects on cholinergic receptors, which are essential for memory and learning processes.
- Potential in Alzheimer's Treatment : Its ability to enhance cholinergic activity positions it as a potential therapeutic agent for Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Azabicyclo[3.1.0]hexane | Base structure without halogen substitution | Neurotransmitter modulation |
| 6-Chloro-3-azabicyclo[3.1.0]hexane | Chlorine instead of bromine | Potentially similar activity |
| 6-Bromo-2-methyl-3-azabicyclo[3.1.0]hexane | Methyl group addition | Altered pharmacokinetics |
This table illustrates how variations in halogenation and additional substituents can influence the biological properties of these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cholinergic Activity Study : A study demonstrated that this compound could enhance cholinergic signaling in vitro, suggesting its potential use in enhancing cognitive function .
- Neuroprotective Effects : Preliminary findings indicate that the compound may protect neuronal cells from apoptosis, further supporting its role in neuroprotection .
- Binding Affinity Studies : Interaction studies involving radiolabeled ligands have shown that this compound has a significant binding affinity to cholinergic receptors, indicating its potential as a lead compound for drug development .
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride?
Methodological Answer: The synthesis typically involves bromination of the parent bicyclic amine scaffold. For example, halogenation of 3-azabicyclo[3.1.0]hexane derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or photochemical activation) is a common approach. Post-synthesis, hydrochloride salt formation is achieved via acid-base reactions using HCl in anhydrous solvents. Purity validation (>95% by HPLC) is critical, as impurities in brominated intermediates can affect downstream applications .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the bicyclic framework and bromine substitution pattern.
- HPLC-MS for purity assessment, ensuring no residual solvents or unreacted intermediates.
- Elemental analysis to validate the hydrochloride salt stoichiometry.
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation, though this may require specialized facilities .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .
- Storage : Keep in a cool (0–6°C), dry environment, sealed under inert gas to prevent degradation .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated materials must be disposed as hazardous waste .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The bromine atom at the 6-position enhances electrophilicity, making it susceptible to SN2 reactions with nucleophiles (e.g., amines, thiols). However, steric hindrance from the bicyclic structure may reduce reaction rates. Optimize conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) to balance reactivity and stability. Monitor by TLC or LC-MS to track intermediate formation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Purity verification : Re-test batches with conflicting results using orthogonal methods (e.g., HPLC vs. capillary electrophoresis).
- Assay conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- Metabolic stability : Evaluate compound stability in assay media (e.g., plasma esterase activity) to rule out degradation artifacts .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to predict binding interactions with enzyme active sites (e.g., kinases or GPCRs).
- QM/MM simulations : Assess the electronic effects of bromine on transition-state stabilization.
- ADMET prediction : Prioritize derivatives with favorable pharmacokinetic profiles (e.g., LogP < 3, low CYP inhibition) .
Q. What are the challenges in scaling up synthetic protocols without compromising yield?
Methodological Answer:
- Bromination control : Use flow chemistry to manage exothermic reactions and improve reproducibility.
- Salt formation : Optimize HCl stoichiometry to avoid over-acidification, which can degrade the bicyclic core.
- Purification : Replace column chromatography with recrystallization or countercurrent distribution for large-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
